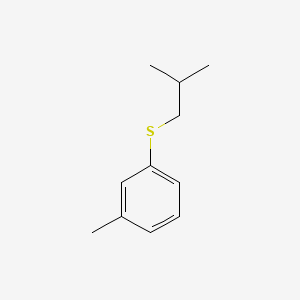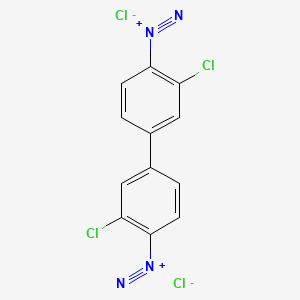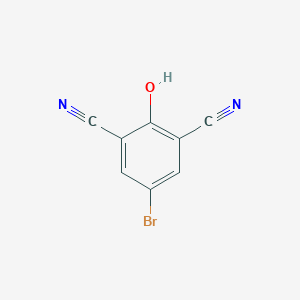![molecular formula C17H12N2O2S B13759670 Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)- CAS No. 50988-02-8](/img/structure/B13759670.png)
Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide: is a complex organic compound characterized by its unique structure, which includes an anthraquinone core fused with an isothiazole ring. This compound is known for its vibrant yellow color and is primarily used in the dyeing industry, particularly for polyester fabrics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. The process often requires the use of strong acids or bases as catalysts to facilitate the formation of the isothiazole ring. The reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize production costs .
化学反应分析
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Primarily used in the dyeing industry for polyester fabrics, providing vibrant and long-lasting colors
作用机制
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide: Contains a benzamide group, used in different dyeing applications
Uniqueness
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide is unique due to its specific propionamide group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain industrial applications, such as dyeing polyester fabrics, where it provides superior colorfastness and vibrancy compared to its analogs .
属性
CAS 编号 |
50988-02-8 |
|---|---|
分子式 |
C17H12N2O2S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)propanamide |
InChI |
InChI=1S/C17H12N2O2S/c1-2-13(20)18-11-7-3-5-9-14(11)17(21)10-6-4-8-12-15(10)16(9)19-22-12/h3-8H,2H2,1H3,(H,18,20) |
InChI 键 |
AMXYNQQEZKMKJU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


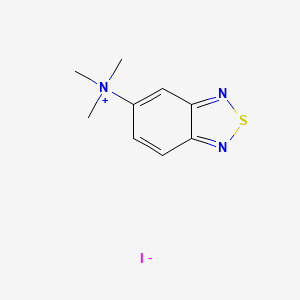
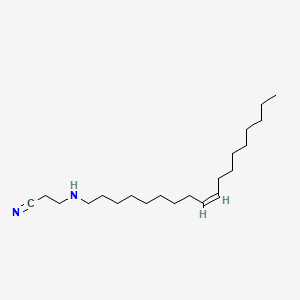

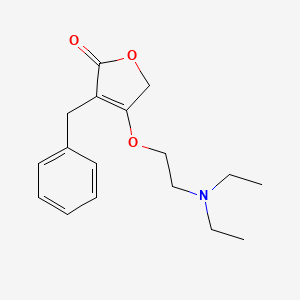
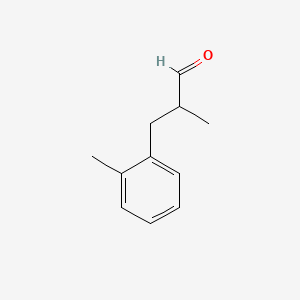
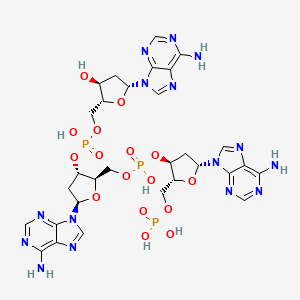
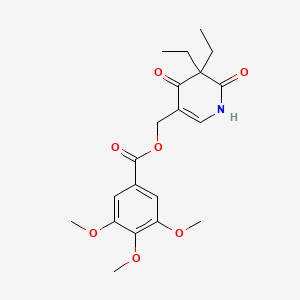
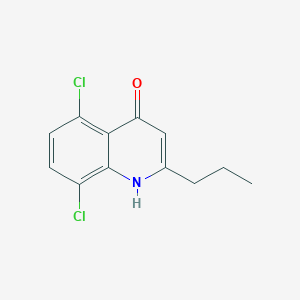
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
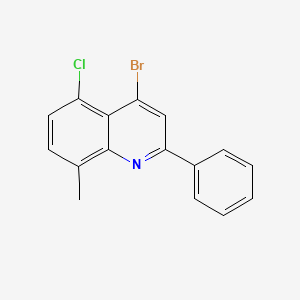
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
